7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride
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Overview
Description
7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of a spirocyclic ketone with a methylating agent. The reaction conditions often include the use of a base to deprotonate the ketone, followed by the addition of a methylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spirocyclic structure can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-azaspiro[4.5]decan-2-one: Another spirocyclic compound with similar structural features.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: A related compound with an additional oxygen atom in the spirocyclic structure.
2,7-Diazaspiro[4.5]decan-1-one hydrochloride: A compound with two nitrogen atoms in the spirocyclic structure.
Uniqueness
7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18ClNO |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
7-methyl-7-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-11-7-3-6-10(8-11)5-2-4-9(10)12;/h2-8H2,1H3;1H |
InChI Key |
SSQFKAJFJXHNSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CCCC2=O.Cl |
Origin of Product |
United States |
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